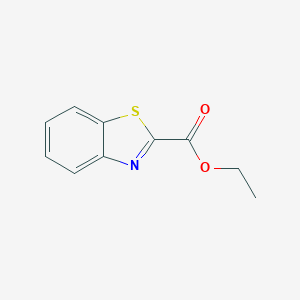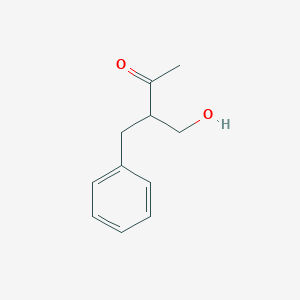![molecular formula C16H26N4O3S B186368 2-[4-(3-Piperidin-1-ylsulfonylpyridin-4-yl)piperazin-1-yl]ethanol CAS No. 57725-35-6](/img/structure/B186368.png)
2-[4-(3-Piperidin-1-ylsulfonylpyridin-4-yl)piperazin-1-yl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(3-Piperidin-1-ylsulfonylpyridin-4-yl)piperazin-1-yl]ethanol, commonly known as PIPES, is a chemical compound used in scientific research. It is a buffering agent that helps maintain a constant pH in biological experiments. PIPES is widely used in biochemical and physiological studies due to its unique properties.
Mecanismo De Acción
PIPES acts as a buffering agent by accepting or donating protons to maintain a constant pH. It has a pKa value of 7.5, which means it can buffer solutions at a pH close to neutral. PIPES also has a low ionic strength, which makes it ideal for use in biological experiments.
Efectos Bioquímicos Y Fisiológicos
PIPES has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and is widely used in biological experiments without any adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using PIPES as a buffering agent in lab experiments are its ability to maintain a constant pH over a wide range of temperatures and concentrations, its low ionic strength, and its non-toxic nature. However, PIPES has some limitations, such as its limited solubility in water and its relatively high cost compared to other buffering agents.
Direcciones Futuras
There is ongoing research to develop new and improved buffering agents that can maintain a constant pH over a wider range of temperatures and concentrations. Some researchers are also exploring the use of PIPES in drug delivery systems and as a potential treatment for certain diseases. Further studies are needed to fully understand the potential applications of PIPES in these areas.
In conclusion, PIPES is a widely used buffering agent in scientific research due to its unique properties. It is non-toxic and has no known biochemical or physiological effects on living organisms. While it has some limitations, ongoing research is exploring new and improved buffering agents and potential applications of PIPES in drug delivery systems and disease treatment.
Métodos De Síntesis
PIPES can be synthesized using a multi-step process. The synthesis involves the reaction of 4-chloropyridine with piperazine in the presence of a base to form 4-(piperazin-1-yl)pyridine. This intermediate is then reacted with piperidine-3-sulfonyl chloride to form the final product, PIPES.
Aplicaciones Científicas De Investigación
PIPES is commonly used in scientific research as a buffering agent in biological experiments. It is used in various biochemical and physiological studies, including enzyme assays, protein purification, and cell culture. PIPES is used as a buffer because of its ability to maintain a constant pH over a wide range of temperatures and concentrations.
Propiedades
Número CAS |
57725-35-6 |
|---|---|
Nombre del producto |
2-[4-(3-Piperidin-1-ylsulfonylpyridin-4-yl)piperazin-1-yl]ethanol |
Fórmula molecular |
C16H26N4O3S |
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
2-[4-(3-piperidin-1-ylsulfonylpyridin-4-yl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C16H26N4O3S/c21-13-12-18-8-10-19(11-9-18)15-4-5-17-14-16(15)24(22,23)20-6-2-1-3-7-20/h4-5,14,21H,1-3,6-13H2 |
Clave InChI |
ADTGMKALEWQTBT-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CN=C2)N3CCN(CC3)CCO |
SMILES canónico |
C1CCN(CC1)S(=O)(=O)C2=C(C=CN=C2)N3CCN(CC3)CCO |
Otros números CAS |
57725-35-6 |
Solubilidad |
53.2 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-7-methyl-5-oxo-4-phenyl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B186285.png)

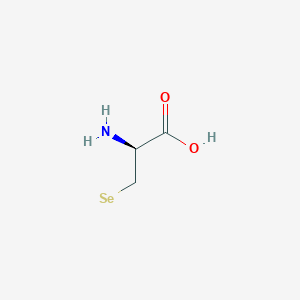
![2-amino-4-(4-ethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B186288.png)
![9,10-Bis[4-(diphenylamino)styryl]anthracene](/img/structure/B186291.png)
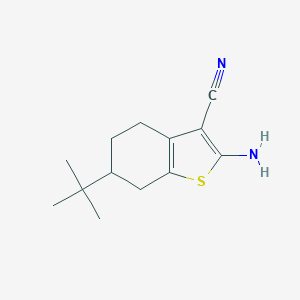
![2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B186293.png)
![9-Oxabicyclo[3.3.1]nonan-1-ol](/img/structure/B186295.png)
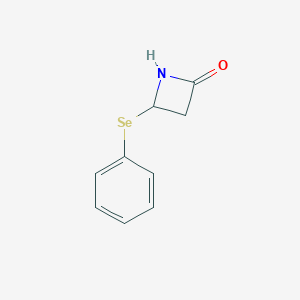
![1,3-Benzodithiole, 2-[(4-methoxyphenyl)methylene]-](/img/structure/B186302.png)
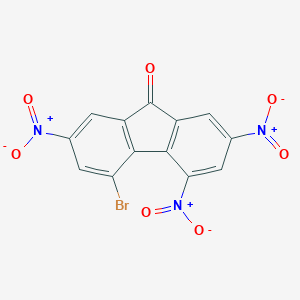
![5,11-Dimethyl-5,11-dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B186305.png)
